molecular formula C17H16BrNO4 B1206510 N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide

N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide

Cat. No. B1206510
M. Wt: 378.2 g/mol
InChI Key: OILVVJOPMWSBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Biological Activity

N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide and its analogs have been synthesized for various research purposes, including the study of their biological activities. For instance, the synthesis of 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones was motivated by the search for compounds combining anti-inflammatory activity with low toxicity. These compounds were designed based on the known anti-inflammatory activity of 2-bromine-substituted derivatives of 5,6-dialkoxybenzophenone and 3,4-dialkoxychalcones (Labanauskas et al., 2001).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, including key intermediates for analogs of this compound, highlights their potential in medicinal chemistry. These compounds have been recognized for their unique biological properties, including acting as adrenergic stimulants and exhibiting bronchial dilator activity. This synthesis pathway offers an efficient route to these compounds, which have potential applications in the development of new therapeutic agents (Damez et al., 2001).

Protein-Tyrosine Kinase Inhibition

Novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, structurally related to N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide, have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds have shown efficacy in inhibiting ErbB1 and ErbB2, indicating their potential in cancer therapy research (Li et al., 2017).

Anti-Inflammatory Activity

The exploration of S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, which share a structural motif with N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide, has resulted in compounds exhibiting anti-inflammatory activity. This research provides insight into the therapeutic potential of such compounds in treating inflammation-related conditions (Labanauskas et al., 2004).

properties

Product Name

N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide

InChI

InChI=1S/C17H16BrNO4/c1-21-12-5-2-4-11(8-12)17(20)19-14-10-16-15(9-13(14)18)22-6-3-7-23-16/h2,4-5,8-10H,3,6-7H2,1H3,(H,19,20)

InChI Key

OILVVJOPMWSBKK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2Br)OCCCO3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2Br)OCCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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